molecular formula C26H20ClOP B12887270 1-(3-Chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one CAS No. 56893-07-3

1-(3-Chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one

Cat. No.: B12887270
CAS No.: 56893-07-3
M. Wt: 414.9 g/mol
InChI Key: WPNJRYMMFLDFEZ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(triphenylphosphoranylidene)ethanone is an organophosphorus compound characterized by the presence of a chlorophenyl group and a triphenylphosphoranylidene moiety

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of 3-chlorobenzaldehyde with triphenylphosphine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-2-(triphenylphosphoranylidene)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-2-(triphenylphosphoranylidene)ethanone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Chlorophenyl)-2-(triphenylphosphoranylidene)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-2-(triphenylphosphoranylidene)ethanone can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine: This compound shares the chlorophenyl group but differs in its overall structure and applications.

    Triphenylphosphine derivatives: Compounds like triphenylphosphine oxide and triphenylphosphine sulfide have similar phosphorus-containing moieties but differ in their reactivity and uses.

The uniqueness of 1-(3-Chlorophenyl)-2-(triphenylphosphoranylidene)ethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

56893-07-3

Molecular Formula

C26H20ClOP

Molecular Weight

414.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone

InChI

InChI=1S/C26H20ClOP/c27-22-12-10-11-21(19-22)26(28)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-20H

InChI Key

WPNJRYMMFLDFEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)C2=CC(=CC=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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